molecular formula C5H4N4OS B13314230 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13314230
M. Wt: 168.18 g/mol
InChI Key: MFQLGXADYGMHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazolopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot reaction. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process typically starts with the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate under catalytic conditions . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which facilitates the multicomponent reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the ring structure, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLGXADYGMHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2N(C1=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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